Cas no 1450-49-3 (Ethanone, 1-(2-furanyl)-, oxime, (1E)-)

Ethanone, 1-(2-furanyl)-, oxime, (1E)- structure
1450-49-3 structure
Product Name:Ethanone, 1-(2-furanyl)-, oxime, (1E)-
CAS No:1450-49-3
MF:C6H7NO2
MW:125.125281572342
CID:1315240
PubChem ID:5399109
Update Time:2025-04-20

Ethanone, 1-(2-furanyl)-, oxime, (1E)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(2-furanyl)-, oxime, (1E)-
    • (E)-1-(furan-2-yl)ethanone oxime
    • N-[1-(furan-2-yl)ethylidene]hydroxylamine
    • BBL039597
    • STK348966
    • AKOS000307967
    • 1-(2-furyl)ethanone oxime
    • (1E)-1-(furan-2-yl)-N-hydroxyethanimine
    • 2-ACETYLFURAN OXIME
    • 1450-49-3
    • SMR001295399
    • 1-(2-furyl)-1-ethanone oxime
    • SCHEMBL17134307
    • AI-942/40238996
    • 5007-50-1
    • 1-FURAN-2-YL-ETHANONEOXIME
    • (E)-1-(Furan-2-yl)ethan-1-one oxime
    • 1-Furan-2-yl-ethanone oxime
    • 1450-48-2
    • HS-4021
    • 1-(Furan-2-yl)ethan-1-one oxime
    • starbld0044783
    • CS-0319970
    • EN300-64640
    • MFCD00127755
    • MLS002206584
    • CHEMBL1474648
    • (NE)-N-[1-(furan-2-yl)ethylidene]hydroxylamine
    • MDL: MFCD00127755
    • Inchi: 1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3/b7-5-
    • InChI Key: RCUXWEHXMOUJCX-ALCCZGGFSA-N
    • SMILES: C/C(/C1OC=CC=1)=N/O

Computed Properties

  • Exact Mass: 125.04771
  • Monoisotopic Mass: 125.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 45.7Ų

Experimental Properties

  • PSA: 45.73
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